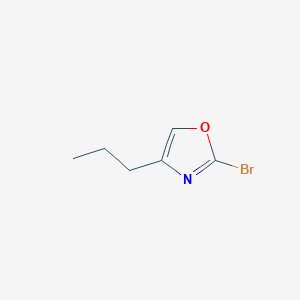
2-Bromo-3-fluoro-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-4-hydroxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .
Synthesis Analysis
The synthesis of 2-Bromo-3-fluoro-4-hydroxybenzoic acid involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . It can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation . The reaction is completed when the solvent is evaporated under reduced pressure .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-fluoro-4-hydroxybenzoic acid is C7H4BrFO2. It has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .Chemical Reactions Analysis
The chemical reactions of 2-Bromo-3-fluoro-4-hydroxybenzoic acid involve substitutions at the benzylic position, which can be either SN1 or SN2 . It may also be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids .Physical And Chemical Properties Analysis
2-Bromo-3-fluoro-4-hydroxybenzoic acid is a white to yellow to brown solid with a melting point of 154-158 °C . Its molecular formula is C7H4BrFO2, and it has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .Applications De Recherche Scientifique
Biodegradation and Environmental Remediation
Anaerobic Degradation of Aromatic Compounds : A study using anaerobic sewage sludge to enrich a methanogenic m-cresol-degrading consortium demonstrated the transformation of m-cresol to 4-hydroxy-2-methylbenzoic acid and eventually to methane, suggesting a novel demethylation reaction and a pathway for the degradation of aromatic compounds in anaerobic environments (Londry & Fedorak, 1993).
Degradation by Pseudomonas aeruginosa : Another research highlighted the capability of a Pseudomonas aeruginosa strain to degrade 2-bromobenzoic acid among other halobenzoates, which could have implications for bioremediation strategies targeting halogenated aromatic pollutants (Higson & Focht, 1990).
Fluorobenzoate Degradation : Syntrophus aciditrophicus was shown to metabolize fluorinated benzoates, including a transformation that produced a fluorodiene metabolite, providing insight into anaerobic degradation pathways for fluorinated aromatic compounds (Mouttaki, Nanny, & McInerney, 2008).
Synthetic Chemistry Applications
Fluorinated Aromatic Compounds Synthesis : A study on the synthesis of fluorinated benzoates, including methods to achieve regio-selective hydroxy substitution, underscores the utility of fluorinated aromatic compounds in organic synthesis and potential pharmaceutical applications (Umezu, Tabuchi, & Kimura, 2003).
Synthesis of 3-Bromo-2-fluorobenzoic Acid : Research on the synthesis of 3-Bromo-2-fluorobenzoic acid with high yield and purity highlights the development of efficient synthetic routes for halogenated benzoic acids, which are valuable intermediates in organic synthesis (Zhou Peng-peng, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-3-fluoro-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOODOFMNZCEPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-4-hydroxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)



![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

